An In-depth Technical Guide to the Chemical Properties of 1-Isocyano-4-nitrobenzene
An In-depth Technical Guide to the Chemical Properties of 1-Isocyano-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and toxicological profile of 1-isocyano-4-nitrobenzene (also known as 4-nitrophenyl isocyanide). This versatile chemical intermediate is of significant interest in organic synthesis, particularly in the construction of complex molecular scaffolds for pharmaceutical and materials science applications.
Core Chemical and Physical Properties
1-Isocyano-4-nitrobenzene is a solid at room temperature, characterized by the presence of two key functional groups: a highly reactive isocyanide moiety and a strongly electron-withdrawing nitro group. These features dictate its chemical behavior and utility in synthesis.
Table 1: Physical and Chemical Properties of 1-Isocyano-4-nitrobenzene
| Property | Value | Reference(s) |
| CAS Number | 1984-23-2 | [1] |
| Molecular Formula | C₇H₄N₂O₂ | [1] |
| Molecular Weight | 148.12 g/mol | [1][2] |
| IUPAC Name | 1-isocyano-4-nitrobenzene | [1] |
| Synonyms | 4-Nitrophenyl isocyanide, p-Nitrophenyl isocyanide | [3] |
| Physical Form | Solid | [1] |
| Melting Point | Data not available in searched literature. | |
| Boiling Point | Data not available in searched literature. | |
| Density | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. | |
| Storage | Store in an inert atmosphere, in a freezer under -20°C. | [1] |
Spectroscopic Data
While a complete set of experimentally verified spectra was not available in the public databases searched, the expected spectroscopic characteristics can be predicted based on the molecule's structure.
Table 2: Predicted Spectroscopic Data for 1-Isocyano-4-nitrobenzene
| Spectrum Type | Expected Characteristics |
| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm). The protons ortho to the nitro group are expected to be the most deshielded (downfield), while the protons ortho to the isocyano group will be slightly more shielded (upfield). The coupling constant between these doublets should be typical for para-substituted benzene rings (~8-9 Hz). |
| ¹³C NMR | Six signals are expected for the aromatic carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield, followed by the carbon para to it. The carbon bearing the isocyano group will also be distinct. The remaining aromatic carbons will appear in the typical aromatic region (approx. 120-150 ppm). |
| Infrared (IR) | Strong, sharp absorption band for the isocyanide (N≡C) stretch around 2100-2150 cm⁻¹. Strong asymmetric and symmetric stretching bands for the nitro (NO₂) group, typically around 1500-1550 cm⁻¹ and 1340-1370 cm⁻¹, respectively. |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) is expected at m/z = 148. Common fragmentation patterns would involve the loss of NO₂, NO, and the isocyano group. |
Synthesis of 1-Isocyano-4-nitrobenzene
The synthesis of 1-isocyano-4-nitrobenzene is typically achieved through a two-step process starting from 4-nitroaniline. The first step is the formation of the corresponding formamide, followed by dehydration to yield the isocyanide.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of N-(4-nitrophenyl)formamide
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In a round-bottom flask, suspend 4-nitroaniline (1.0 equivalent) in an excess of formic acid.
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Heat the mixture under reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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The precipitated N-(4-nitrophenyl)formamide is collected by filtration, washed thoroughly with water to remove any remaining formic acid, and dried under vacuum.
Step 2: Dehydration to 1-Isocyano-4-nitrobenzene
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In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(4-nitrophenyl)formamide (1.0 equivalent) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Add triethylamine (2.2 equivalents) to the solution.
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Cool the mixture to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.
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Once the reaction is complete, carefully pour the mixture into ice-cold saturated sodium bicarbonate solution to quench the excess POCl₃.
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Extract the product with DCM (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 1-isocyano-4-nitrobenzene.
Chemical Reactivity and Applications
The reactivity of 1-isocyano-4-nitrobenzene is dominated by the isocyanide group, which exhibits ambident nucleophilic and electrophilic character. The potent electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution but enhances the electrophilicity of the isocyanide carbon, making it an excellent component in various multicomponent reactions.
Multicomponent Reactions (MCRs)
a) Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a powerful one-pot synthesis that combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to form an α-acyloxy amide.[4] Due to the electron-withdrawing nitro group, 1-isocyano-4-nitrobenzene is a less nucleophilic isocyanide, which can make these reactions more challenging compared to electron-rich isocyanides.[4]
b) Ugi Four-Component Reaction (U-4CR)
The Ugi reaction extends the Passerini reaction by including an amine, thus combining four components (an aldehyde/ketone, an amine, a carboxylic acid, and an isocyanide) to generate a dipeptide-like α-acylamino amide.[5] This reaction is of immense value in medicinal chemistry for rapidly generating libraries of complex molecules.
Cycloaddition Reactions
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring.[6] The rate of this [4+2] cycloaddition is significantly enhanced when the dienophile contains electron-withdrawing groups. The strong electron-withdrawing nitro group in 1-isocyano-4-nitrobenzene makes the isocyanide functional group (or the aromatic ring itself in certain contexts) a potential dienophile for reactions with electron-rich dienes.
Biological Activity and Toxicological Profile
Specific biological signaling pathways for 1-isocyano-4-nitrobenzene are not documented in the searched literature. However, as a member of the nitroaromatic compound class, its toxicity is presumed to follow a general mechanism involving metabolic activation.
The primary mechanism of toxicity for nitroaromatic compounds involves the enzymatic reduction of the nitro group. This process, often occurring under hypoxic conditions in vivo, generates highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can lead to cellular damage through two main routes:
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Oxidative Stress: The nitro anion radical can react with molecular oxygen in a futile cycle to produce superoxide radicals, leading to oxidative stress, which damages cellular components like lipids, proteins, and DNA.
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Covalent Adduct Formation: The hydroxylamino intermediate can bind covalently to macromolecules, including DNA, forming adducts that are mutagenic and potentially carcinogenic.
Standard Experimental Protocols for Analysis
The following are general protocols for the spectroscopic analysis of 1-isocyano-4-nitrobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a longer relaxation delay (2-5 seconds), and several hundred to a few thousand scans for adequate signal-to-noise.
Infrared (IR) Spectroscopy
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Sample Preparation (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. Perform a background scan prior to the sample scan. Usually, 16-32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a direct insertion probe (for solid samples) or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Impact (EI) ionization at 70 eV as a standard method.
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Analysis: Scan a mass range from approximately m/z 40 to 300 to detect the molecular ion and key fragments.
Safety and Handling
1-isocyano-4-nitrobenzene is a hazardous chemical and should be handled with appropriate safety precautions.
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Signal Word: Danger[1]
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Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and dark place.[1]
References
- 1. 1-Isocyano-4-nitrobenzene | 1984-23-2 [sigmaaldrich.com]
- 2. 1-Isocyano-2-nitrobenzene | C7H4N2O2 | CID 15445884 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-isocyano-4-nitro- (CAS 1984-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
